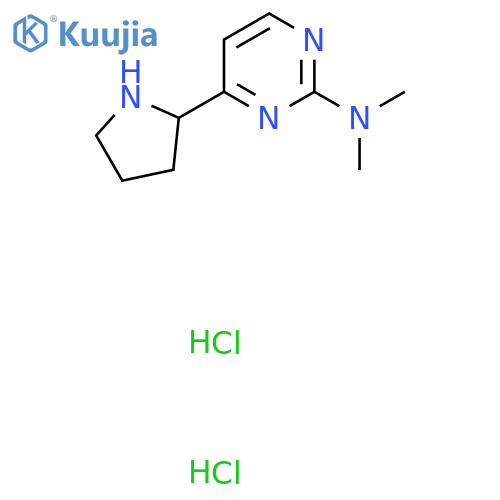

Cas no 1361112-77-7 (N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride)

1361112-77-7 structure

商品名:N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride

CAS番号:1361112-77-7

MF:C10H18Cl2N4

メガワット:265.182719707489

MDL:MFCD21606218

CID:4696804

N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 化学的及び物理的性質

名前と識別子

-

- Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride

- N,N-dimethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride

- N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride

-

- MDL: MFCD21606218

- インチ: 1S/C10H16N4.2ClH/c1-14(2)10-12-7-5-9(13-10)8-4-3-6-11-8;;/h5,7-8,11H,3-4,6H2,1-2H3;2*1H

- InChIKey: GBYYQWQGMOCQDD-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1CCCC1C1C=CN=C(N(C)C)N=1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 183

- トポロジー分子極性表面積: 41

N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 068287-250mg |

Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride |

1361112-77-7 | 250mg |

$310.00 | 2023-09-06 |

N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1361112-77-7 (N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量